molecular formula C8H5ClN2O2 B2691510 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2044704-53-0

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2691510
CAS RN: 2044704-53-0
M. Wt: 196.59
InChI Key: DNDOADBFVQQSPT-UHFFFAOYSA-N
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Description

“4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 2044704-53-0 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloropyrazolo [1,5-a]pyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, which are structurally similar to the compound , has been achieved using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . This method provided excellent yields (84–98%) and proceeded through a carbocation intermediate .


Molecular Structure Analysis

The InChI code for “4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The compound has been used in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through a carbocation intermediate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Library of Fused Pyridine-4-Carboxylic Acids : 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has been used in generating a library of fused pyridine-4-carboxylic acids. These acids were obtained through Combes-type reaction followed by hydrolysis, demonstrating the compound's utility in combinatorial chemistry and heterocyclizations (Volochnyuk et al., 2010).

  • Functionalization Reactions : The compound has been involved in functionalization reactions to create various derivatives. For instance, it has been converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivative, indicating its versatility in organic synthesis (Yıldırım et al., 2005).

  • Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid : A new synthesis method has been reported, using 4-pyridine carboxylic acid as a raw material. This synthesis showcases the compound's potential for large-scale production due to its simplicity and low cost (Ku, 2015).

Biomedical Research

  • Antiviral Activity : Derivatives of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid have shown promising antiviral activity. Specific derivatives exhibited inhibitory effects against Herpes simplex virus, Mayaro virus, and Vesicular stomatitis virus, demonstrating the compound's potential in antiviral drug development (Bernardino et al., 2007).

  • Antileishmanial Activity : Pyrazolo[3,4-b]pyridine derivatives, related to 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have been synthesized as potential anti-Leishmania drugs. The compounds showed promising results against promastigote forms of Leishmania amazonensis, indicating their potential in treating parasitic infections (de Mello et al., 2004).

  • Anticancer Properties : Certain derivatives of the compound have demonstrated potent antiproliferative activity against various human cancer cell lines. This suggests its relevance in the development of new anticancer agents (Pirol et al., 2014).

  • Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include derivatives of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have been evaluated for their activity against Mycobacterium tuberculosis. The findings are significant for the development of treatments against tuberculosis (Gezginci et al., 1998).

Safety and Hazards

The compound is classified as a warning under the GHS07 hazard classification . It is advised to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDOADBFVQQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

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